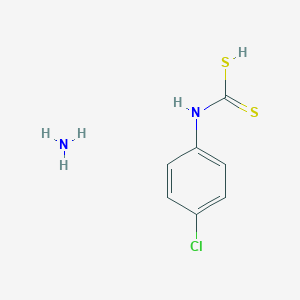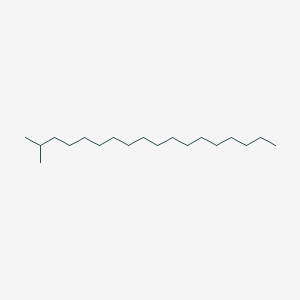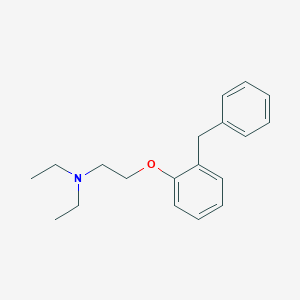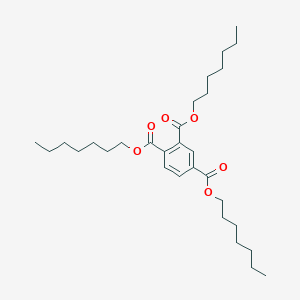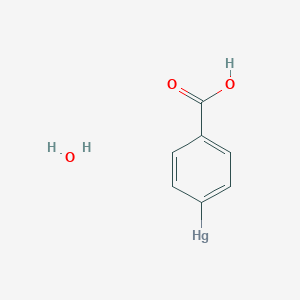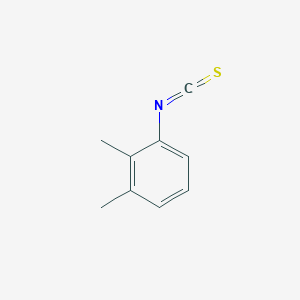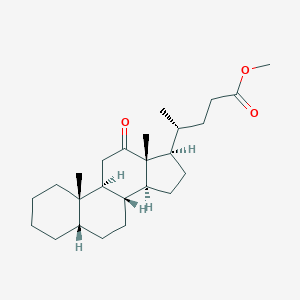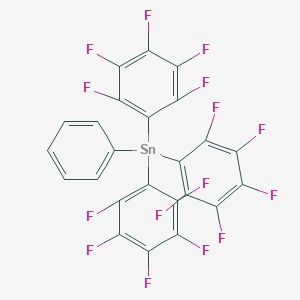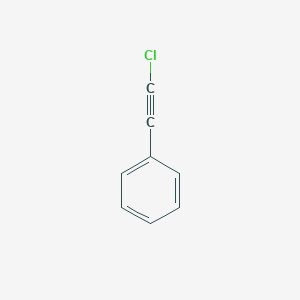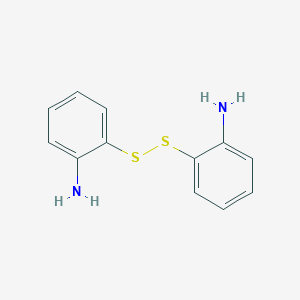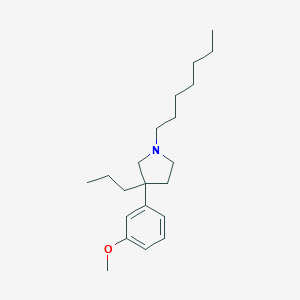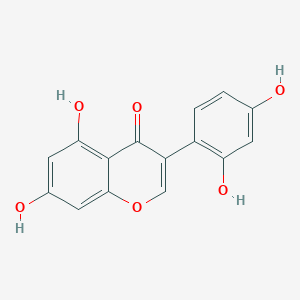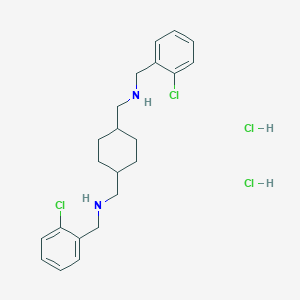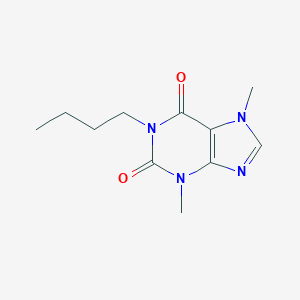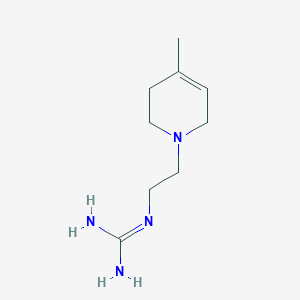
Guanacline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanacline is a natural product that belongs to the family of tetracycline antibiotics. It is produced by the bacterium Streptomyces guanensis, which was first isolated from soil samples collected in Malaysia. Guanacline has shown promising results in scientific research for its potential therapeutic uses.
科学的研究の応用
Neurological and Cytotoxic Effects Guanacline, a postganglionic neuron blocking agent, has been extensively studied for its effects on nerve cells. Juul (2009) detailed that guanacline, alongside guanethidine, induces notable changes in the superior cervical ganglion of adult male rats, including chromatolysis of nerve cells and infiltration of small cells. Additionally, it was observed that guanacline led to the ultrastructural changes in nerve cells, primarily mitochondrial swelling and the appearance of numerous lipofuscin pigment granules in the cytoplasm. The study suggested that these changes might be cytotoxic effects of the compounds, with differences in response possibly due to varying potency and accumulation extents in the sympathetic ganglion nerve cells (Juul, 2009).
Pharmacological Modification and Antiprion Activity Research on guanabenz, which shares structural similarities with guanacline, revealed its potential in treating prion-based diseases and other amyloid-based disorders. Nguyen et al. (2014) conducted a structure-activity relationship study around guanabenz, aiming to eliminate its α2-adrenergic agonist activity, which could limit its use due to potent antihypertensive activity. The study successfully identified derivatives that retained potent antiprion activity without any agonist activity at α2-adrenergic receptors. These derivatives, including guanacline, were also found to inhibit the protein folding activity of the ribosome, which is thought to be involved in prion appearance and maintenance, marking them as potential drug candidates (Nguyen et al., 2014).
Proteostasis Restoration Guanabenz, closely related to guanacline, has also been studied for its ability to protect cells from the accumulation of misfolded proteins in the endoplasmic reticulum. Tsaytler et al. (2011) described guanabenz as a small-molecule inhibitor that binds to a regulatory subunit of protein phosphatase 1, selectively disrupting the stress-induced dephosphorylation of the α subunit of translation initiation factor 2. This action prolonged eIF2α phosphorylation in stressed human cells, adjusting protein production rates to levels manageable by available chaperones, favoring protein folding and rescuing cells from protein misfolding stress. The study highlighted the potential of regulatory subunits of phosphatases as drug targets to restore proteostasis in stressed cells (Tsaytler et al., 2011).
Adrenergic Suppression in Physical Performance In the context of physical performance, guanabenz, which is pharmacologically related to guanacline, was studied for its adrenergic suppression effects in exercising Thoroughbred horses. Colahan et al. (2006) found that guanabenz administration induced signs of adrenergic suppression, including reduced plasma cortisol and adrenaline concentrations and heart rate. This suggested the potential of guanabenz and its derivatives, like guanacline, to enhance endurance by modulating adrenergic activity during intense exercise (Colahan et al., 2006).
特性
CAS番号 |
1463-28-1 |
|---|---|
製品名 |
Guanacline |
分子式 |
C9H18N4 |
分子量 |
182.27 g/mol |
IUPAC名 |
2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine |
InChI |
InChI=1S/C9H18N4/c1-8-2-5-13(6-3-8)7-4-12-9(10)11/h2H,3-7H2,1H3,(H4,10,11,12) |
InChIキー |
WQVAYGCXSJMPRT-UHFFFAOYSA-N |
SMILES |
CC1=CCN(CC1)CCN=C(N)N |
正規SMILES |
CC1=CCN(CC1)CCN=C(N)N |
その他のCAS番号 |
1463-28-1 1562-71-6 |
関連するCAS |
1562-71-6 (sulfate[1:1]) |
同義語 |
cyclazenine guanacline guanacline sulfate guanacline sulfate (1:1) guanacline sulfate (1:1), dihydrate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



